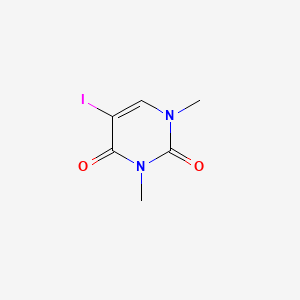

5-Iodo-1,3-dimethyluracil

Description

Significance of Halogenated Uracil (B121893) Derivatives in Chemical Science

Halogenated uracil derivatives are a class of compounds that hold considerable importance in various fields of chemical science. Their unique properties, stemming from the introduction of a halogen atom onto the uracil ring, make them valuable tools in medicinal chemistry, chemical biology, and supramolecular chemistry.

In medicinal chemistry, these derivatives, particularly those substituted at the 5-position, are crucial for their role in metabolic interference and the design of nucleic acid analogs. They have been extensively investigated as potential antineoplastic and antiviral agents. cdnsciencepub.com The presence of a halogen atom can influence the compound's bioavailability and its ability to bind to target molecules. For instance, some 5-chlorouracil (B11105) nucleoside analogs exhibit selective anti-HIV activity with reduced cytotoxicity. cdnsciencepub.com

The incorporation of bromine and iodine into DNA/RNA bases has been a long-standing practice to aid in the structural determination of nucleic acids. rsc.org Halogenation can also be used to improve the binding affinity or solubility of a compound. rsc.org Furthermore, halogenated uracils are instrumental in studying non-covalent interactions, particularly halogen bonding, which is emerging as a powerful tool for supramolecular self-assembly. nih.gov The ability of these derivatives to form halogen bonds plays a role in determining the crystal packing of molecules. mdpi.com

Historical Context of 5-Iodo-1,3-dimethyluracil Research Trajectories

The study of this compound has evolved over time, with early research focusing on its fundamental synthesis and reactivity. One of the earlier methods for its synthesis involved the iododemercuration of organomercurial precursors, such as 5-(acetoxymercurio)-1,3-dimethyluracil or 5,5′-mercuriobis(1,3-dimethyluracil). mdpi.comchemicalbook.com

Later research delved into the photochemical reactions of this compound. For example, the photolysis of 5,6-di-iodo-1,3-dimethyluracil was found to produce a this compound radical, which acted as a precursor to various identified products. rsc.org The compound also served as a substrate in studies exploring palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis. thieme-connect.de These reactions, including Heck, Suzuki-Miyaura, and Stille couplings, have been employed to create C-C bonds and synthesize more complex molecules starting from this compound. thieme-connect.de More recent research has continued to explore its utility in palladium-catalyzed direct arylation reactions and its role in the synthesis of bicyclo[1.1.0]butanes. acs.orgscispace.com

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is primarily centered on its utility as a versatile building block in organic synthesis and its application in medicinal chemistry and materials science. Researchers have focused on several key areas:

Synthetic Methodology Development: A significant portion of research aims to develop novel and efficient synthetic methods utilizing this compound. This includes its use in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. thieme-connect.detandfonline.com The objective is to create a diverse range of functionalized uracil derivatives that would otherwise be difficult to access.

Medicinal Chemistry Applications: The compound serves as a key intermediate in the synthesis of potentially biologically active molecules. chemicalbook.com Studies have explored its use in creating derivatives with potential anticancer and antiviral properties. biosynth.com For instance, the effect of this compound on the incorporation of [¹²⁵I] 5-iodo-2′-deoxyuridine in the DNA of cancer cells has been investigated. chemicalbook.comresearchgate.net

Supramolecular Chemistry and Crystal Engineering: The iodine atom in this compound makes it a candidate for studying halogen bonding. nih.govmdpi.com Research in this area focuses on understanding and utilizing this non-covalent interaction to control the self-assembly of molecules in the solid state, leading to the design of new cocrystals and materials with specific properties. nih.gov

Reaction Mechanism Studies: Investigations into the reactivity of this compound, such as its behavior in photochemical reactions and with various reagents, contribute to a fundamental understanding of the chemical properties of halogenated pyrimidines. rsc.org

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40738-83-8 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₆H₇IN₂O₂ | biosynth.comsigmaaldrich.com |

| Molecular Weight | 266.04 g/mol | biosynth.comsigmaaldrich.com |

| Appearance | White crystals or powder | thermofisher.comthermofisher.com |

| Melting Point | 225 °C (decomposes) | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in DMSO (10 mg/mL) | chemicalbook.comsigmaaldrich.com |

| IUPAC Name | 5-iodo-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | thermofisher.comthermofisher.com |

| SMILES | CN1C=C(I)C(=O)N(C)C1=O | sigmaaldrich.com |

| InChI Key | XUUVRIXNFFFPCM-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUVRIXNFFFPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347503 | |

| Record name | 5-Iodo-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40738-83-8 | |

| Record name | 5-Iodo-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 5 Iodo 1,3 Dimethyluracil

Direct Iodination Strategies

Direct iodination methods provide a straightforward pathway to introduce an iodine atom onto the pyrimidine (B1678525) ring. These strategies often employ organometallic intermediates or potent electrophilic iodine reagents to achieve the desired transformation.

Mercuration-Demercuration Routes to 5-Iodo-1,3-dimethyluracil

A well-established method for the synthesis of this compound involves a two-step mercuration-demercuration sequence. This process begins with the mercuration of 1,3-dimethyluracil (B184088) to form a stable organomercurial intermediate, which is subsequently subjected to an iododemercuration reaction to yield the final product.

The core of this synthetic approach is the iododemercuration reaction, where a carbon-mercury bond is cleaved and replaced by a carbon-iodine bond. This reaction is a reliable method for the specific introduction of iodine at the site of mercuration. The process is particularly effective for heteroaromatic compounds where direct electrophilic iodination might be less regioselective or lead to side products. The stability of the organomercurial precursors allows for their isolation and purification before the final iodination step, often leading to high yields of the desired 5-iodo-substituted product.

One of the primary organomercurial precursors for this compound is 5-(acetoxymercurio)-1,3-dimethyluracil. This intermediate is typically prepared by the direct mercuration of 1,3-dimethyluracil using mercuric acetate (B1210297). The subsequent iododemercuration of 5-(acetoxymercurio)-1,3-dimethyluracil with a suitable iodine source, such as molecular iodine, proceeds efficiently to furnish this compound in high yield. Research has reported a yield of 87.5% for this conversion, highlighting the effectiveness of this synthetic route.

An alternative but closely related organomercurial precursor is the symmetric mercurial, 5,5'-mercuriobis(1,3-dimethyluracil). In this compound, a single mercury atom is bonded to the C5 position of two 1,3-dimethyluracil rings. Similar to its acetoxymercurio counterpart, this symmetric mercurial undergoes a facile iododemercuration reaction. The treatment of 5,5'-mercuriobis(1,3-dimethyluracil) with an iodine source results in the cleavage of both carbon-mercury bonds and the formation of two equivalents of this compound. This pathway has been shown to produce the target compound with a yield of 82.5%.

| Precursor Compound | Product | Reported Yield (%) |

| 5-(acetoxymercurio)-1,3-dimethyluracil | This compound | 87.5 |

| 5,5'-mercuriobis(1,3-dimethyluracil) | This compound | 82.5 |

Electrophilic Iodination Approaches

As an alternative to organomercurial-based methods, direct electrophilic iodination offers a more direct approach to the synthesis of this compound. These methods avoid the use of heavy metals like mercury, aligning with the principles of green chemistry.

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for the electrophilic iodination of a variety of organic substrates, including electron-rich aromatic and heterocyclic compounds. organic-chemistry.org The reactivity of NIS can be enhanced by the use of an acid catalyst, which generates a more potent electrophilic iodine species in situ. acs.org While a specific, detailed procedure for the iodination of 1,3-dimethyluracil using NIS is not extensively documented in the provided literature, the general applicability of this reagent for the iodination of activated pyrimidine systems is well-established. The C5 position of the uracil (B121893) ring is electron-rich and thus susceptible to electrophilic attack. Therefore, the reaction of 1,3-dimethyluracil with NIS, likely in the presence of a catalytic amount of a protic or Lewis acid, is a viable and expected route to afford this compound. This approach offers the advantages of milder reaction conditions and the avoidance of toxic mercury compounds.

Application of Hypervalent Iodine Reagents for Oxidative Iodination

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and efficient alternatives to traditional methods for various transformations, including halogenations. nih.govdiva-portal.org These compounds, such as (diacetoxyiodo)benzene (B116549) (DIB), are known for their utility as oxidants in the iodination of aromatic and heterocyclic systems. diva-portal.orgmdpi.combeilstein-journals.orgchim.itresearchgate.netnih.gov The synthesis of this compound can be achieved through the oxidative iodination of 1,3-dimethyluracil. While specific studies detailing this exact transformation using hypervalent iodine reagents are not extensively documented in the provided research, the general reactivity of these reagents supports this synthetic route.

In a typical procedure, the aromatic or heterocyclic substrate is treated with molecular iodine in the presence of a hypervalent iodine(III) reagent, which acts as an oxidant to generate a more electrophilic iodine species in situ. nih.gov For instance, the iodination of substituted pyrazoles to their corresponding 4-iodopyrazole (B32481) derivatives is successfully carried out at room temperature using a combination of iodine and (diacetoxyiodo)benzene. nih.gov This methodology highlights the potential for a similar approach to the synthesis of this compound from 1,3-dimethyluracil. The reaction conditions are generally mild, and the use of these reagents avoids the harsher conditions or more toxic reagents associated with other iodination methods. tpu.ru

Historically, the synthesis of this compound has also been reported from aromatic organomercurials, such as 5-(acetoxymercurio)-1,3-dimethyluracil or 5,5′-mercuriobis(1,3-dimethyluracil). mdpi.comsigmaaldrich.com However, the toxicity of mercury compounds makes the use of hypervalent iodine reagents a more environmentally benign and attractive alternative.

Palladium-Catalyzed Coupling Reactions Involving this compound

The carbon-iodine bond at the C5 position of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures.

Cross-Coupling with Olefins for Pyrido[2,3-d]pyrimidine (B1209978) Synthesis

The palladium-catalyzed cross-coupling of aryl halides with olefins, widely known as the Heck-Mizoroki reaction, is a cornerstone of modern organic synthesis for the formation of substituted alkenes. organic-chemistry.orgclockss.org This methodology has been extended to the synthesis of various heterocyclic systems, including pyrido[2,3-d]pyrimidines. orgchemres.orgscirp.orgnih.gov The reaction of 5-iodopyrimidine (B189635) derivatives with olefins, catalyzed by palladium complexes, affords the corresponding 5-pyrimidinylolefins in satisfactory yields. clockss.org

The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through an intramolecular Heck reaction, which is a powerful method for the construction of carbocyclic and heterocyclic ring systems. wikipedia.orgchim.itsioc-journal.cn In this approach, a this compound core bearing an appropriately positioned olefinic side chain can undergo palladium-catalyzed cyclization to furnish the fused pyridone ring of the pyrido[2,3-d]pyrimidine system. The intramolecular nature of this reaction often leads to high regioselectivity and stereoselectivity. wikipedia.orgprinceton.edu

The reaction is typically catalyzed by palladium(II) acetate in the presence of a phosphine (B1218219) ligand, although ligandless conditions have also been shown to be effective for aryl iodides. clockss.org The choice of base, solvent, and temperature can significantly influence the reaction outcome and yield.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Halopyrimidines with Olefins

| Halopyrimidine | Olefin | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-dimethyl-5-iodopyrimidine | Ethyl acrylate | Pd(OAc)2 | Et3N | HMPA | 5-(2-ethoxycarbonylvinyl)-2,4-dimethylpyrimidine | 72 | clockss.org |

| 2,4-dimethyl-5-iodopyrimidine | Styrene | Pd(OAc)2 | Et3N | HMPA | 2,4-dimethyl-5-styrylpyrimidine | 68 | clockss.org |

Coupling with Acetylenes in Heterocyclic Chemistry

The Sonogashira coupling reaction, which involves the palladium- and copper-cocatalyzed cross-coupling of aryl or vinyl halides with terminal alkynes, is a highly effective method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.orgntu.edu.twresearchgate.netajouronline.com This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles, which are valuable intermediates in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.com

The reaction of this compound with various terminal acetylenes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base, typically an amine, would yield the corresponding 5-alkynyl-1,3-dimethyluracil derivatives. These products can then be subjected to further transformations, such as cyclization reactions, to construct fused heterocyclic systems.

The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org Vinyl iodides are particularly reactive substrates in Sonogashira couplings, often allowing for the use of milder conditions. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling

| Component | Typical Reagents/Conditions |

|---|---|

| Aryl/Vinyl Halide | This compound |

| Alkyne | Terminal alkyne |

| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 |

| Copper Co-catalyst | CuI |

| Base | Et3N, piperidine, diisopropylamine |

| Solvent | THF, DMF, MeCN |

Mechanistic Investigations of Palladium-Mediated C-C Coupling in this compound Systems

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, has been the subject of extensive research. nih.govresearchgate.netlibretexts.orgresearchgate.netnih.gov The catalytic cycle of the Heck reaction is generally understood to involve a series of key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate. libretexts.orgresearchgate.net

Olefin Coordination and Insertion: The olefin coordinates to the Pd(II) complex, followed by migratory insertion of the olefin into the palladium-carbon bond. libretexts.orgresearchgate.net

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the substituted alkene product and a hydridopalladium(II) complex. libretexts.orgresearchgate.net

Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and complete the catalytic cycle. libretexts.orgresearchgate.net

For the Sonogashira coupling, the mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle is similar to that of the Heck reaction, involving oxidative addition of the aryl halide to Pd(0). The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate to form a palladium-alkynyl complex. Subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.org

Derivatization from Substituted Uracil Analogues

An alternative synthetic strategy for this compound involves the chemical transformation of other substituted uracil derivatives.

Conversion from 6-Amino-1,3-dimethyluracil (B104193) and its Derivatives

The conversion of an amino group on an aromatic or heterocyclic ring to a halide is a well-established transformation in organic chemistry, often achieved through the Sandmeyer reaction. nih.govorganic-chemistry.orgthieme-connect.de This two-step process involves the diazotization of a primary aromatic amine, followed by the displacement of the resulting diazonium salt with a halide.

The synthesis of this compound can be envisioned from 6-amino-1,3-dimethyluracil, a readily available starting material. google.comresearchgate.net The procedure would involve the following steps:

Diazotization: 6-Amino-1,3-dimethyluracil is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form the corresponding diazonium salt. organic-chemistry.orgorganic-chemistry.org

Iodination: The diazonium salt is then treated with a source of iodide, such as potassium iodide, to displace the diazonium group and introduce an iodine atom at the C5 position. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

While the direct conversion of 6-amino-1,3-dimethyluracil to this compound via a Sandmeyer-type reaction is a plausible synthetic route, it is important to note that the Sandmeyer reaction is typically used for the substitution of an amino group on an aromatic ring. The application of this reaction to the C6 position of a uracil ring may require specific reaction conditions to achieve the desired transformation.

Reactions with Active Methylene (B1212753) Compounds for C-C Bond Formation

The reaction of this compound with active methylene compounds is a significant method for forging carbon-carbon bonds at the C-5 position of the uracil ring. These reactions are typically facilitated by a base, which deprotonates the active methylene compound to generate a carbanion. This potent nucleophile then attacks the electrophilic C-5 carbon of the this compound, displacing the iodide ion. The nature of the active methylene compound and the reaction conditions can be tailored to achieve specific synthetic outcomes, ranging from simple substitution to the construction of intricate fused ring systems.

The reaction between this compound and various active methylene compounds under basic conditions selectively forms a new carbon-carbon bond at the C-5 position. This regioselectivity is a consequence of the electronic properties of the uracil ring, where the C-5 position is activated towards nucleophilic substitution.

A common protocol for this transformation involves the use of sodium ethoxide in anhydrous ethanol. The ethoxide serves as a base to generate the nucleophilic carbanion from the active methylene compound. For instance, the reaction with diethyl malonate leads to the formation of 5-bis(ethoxycarbonyl)methyl-1,3-dimethyluracil. Similarly, employing benzylphenylketone as the active methylene compound results in the synthesis of 5-(α-benzoyl)benzyl-1,3-dimethyluracil in high yield. nih.gov

The general mechanism proceeds through a nucleophilic substitution pathway. The carbanion, generated in situ, attacks the C-5 carbon of this compound, leading to the displacement of the iodide leaving group and the formation of the C-5 substituted product.

Table 1: Examples of Regioselective C-C Bond Formation at the C-5 Position of this compound

| Active Methylene Compound | Reagents and Conditions | Product |

| Diethyl malonate | Sodium ethoxide, Anhydrous Ethanol, Room Temperature | 5-Bis(ethoxycarbonyl)methyl-1,3-dimethyluracil |

| Benzylphenylketone | Sodium ethoxide, Anhydrous Ethanol, Room Temperature, 1h | 5-(α-benzoyl)benzyl-1,3-dimethyluracil |

The versatility of this compound as a synthetic precursor extends to the formation of fused heterocyclic systems through cyclocondensation reactions with specific active methylene compounds. These reactions often involve a dual C-C bond formation, leading to novel bicyclic structures.

An illustrative example is the reaction of a 5-halo-1,3-dimethyluracil with dibenzylketone. This reaction, proceeding under similar basic conditions, can lead to the formation of a 2,4-diazabicyclo[4.1.0]nonane derivative. nih.gov The proposed mechanism for this transformation involves an initial C-C bond formation at the C-5 position, followed by an intramolecular cyclization that results in the fused ring system. The stereochemistry of the resulting bicyclic compound can be highly specific, with certain diastereomers being preferentially formed.

While the direct cyclocondensation of this compound with active methylene compounds to form fused heterocycles like pyrimido[4,5-d]pyrimidines is a complex area, the reactivity of the C-5 position provides a synthetic handle for such transformations. The initial C-C bond formation introduces a side chain that can potentially undergo subsequent intramolecular cyclization, either in the same pot or in a separate step, to yield the desired fused heterocyclic system. The specific active methylene compound employed and the reaction conditions are critical in directing the reaction towards cyclocondensation rather than simple substitution.

Table 2: Example of Fused Heterocycle Formation

| Active Methylene Compound | Reagents and Conditions | Product |

| Dibenzylketone | Sodium ethoxide, Anhydrous Ethanol | 2,4-Diazabicyclo[4.1.0]nonane derivative |

Reactivity and Reaction Mechanisms of 5 Iodo 1,3 Dimethyluracil

Electrophilic Ipso-Substitution Reactions

Ipso-substitution is a type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent other than hydrogen. wikipedia.orglibretexts.org In the case of 5-Iodo-1,3-dimethyluracil, the iodine atom at the C5 position is the substituent that can be replaced. This reactivity is a key feature of its chemical profile.

Protonation-Induced Demercuration Pathways

The synthesis of this compound can be achieved from organomercury precursors such as 5-(acetoxymercurio)-1,3-dimethyluracil. sigmaaldrich.com This transformation is a classic example of an electrophilic ipso-substitution. The mechanism involves the attack of an electrophilic iodine source on the carbon atom bearing the mercury substituent.

The reaction proceeds through a pathway where the electrophile (e.g., I₂) attacks the C5 position, which is activated by the electron-donating nature of the uracil (B121893) ring nitrogens. This leads to the formation of a cationic intermediate, often referred to as a Wheland intermediate or sigma complex. The subsequent cleavage of the carbon-mercury bond, facilitated by protonation or other factors in the reaction media, results in the expulsion of the mercury group and the formation of the C-I bond, yielding the final product.

Detailed Steps in Iodo-demercuration:

Electrophilic Attack: The iodine molecule (or another iodine electrophile) attacks the electron-rich C5 position of the uracil ring, which currently holds the mercury group.

Intermediate Formation: A short-lived cationic intermediate is formed where both the iodine and the mercury group are attached to the C5 carbon.

C-Hg Bond Cleavage: The carbon-mercury bond breaks, and the mercury species is eliminated.

Product Formation: The aromaticity of the uracil ring is restored, resulting in the formation of this compound.

Comparison with other 5-Halo-1,3,6-trimethyluracils in Acidic Media

The reactivity of 5-halouracils can be compared to understand the influence of the halogen substituent. For instance, the reactivity of 5-bromo-1,3,6-trimethyluracil (B83810) with various nucleophiles has been studied. nih.gov In acidic media, the C5-halogen bond is susceptible to cleavage. The strength of the carbon-halogen bond (C-I < C-Br < C-Cl) plays a significant role in the rate and feasibility of these ipso-substitution reactions. The C-I bond is the weakest among the halogens, making this compound generally more reactive towards electrophilic displacement than its bromo or chloro analogs.

| Feature | This compound | 5-Bromo-1,3,dimethyluracil |

| C-X Bond Strength | Weaker | Stronger |

| Leaving Group Ability of X+ | Better | Poorer |

| Reactivity in Ipso-Substitution | Generally Higher | Generally Lower |

| Primary Reaction Pathway | Electrophilic displacement of iodine | Nucleophilic substitution, X-philic elimination nih.gov |

Nucleophilic Displacement and Addition Reactions

The electron-withdrawing nature of the iodine atom and the adjacent carbonyl groups makes the C6 position of this compound susceptible to nucleophilic attack. Furthermore, the iodine atom itself can be displaced by strong nucleophiles.

Reactions with Carbanion Sources and Related Mechanistic Pathways

While direct studies on this compound with carbanions are specific, the behavior of the closely related 5-bromo-1,3-dimethyluracil (B187752) provides a strong model for its reactivity. The reaction of 5-bromo-1,3-dimethyluracil with the carbanion generated from benzylphenylketone results in the formation of a new carbon-carbon bond at the C5 position. nih.gov This reaction proceeds via a nucleophilic substitution mechanism where the carbanion displaces the halide.

Given the higher reactivity of the C-I bond compared to the C-Br bond, this compound is expected to undergo similar reactions with carbanion sources, likely under milder conditions or with higher yields. The mechanism involves the attack of the carbanion on the C5 carbon, leading to the displacement of the iodide ion.

Reaction of 5-Bromo-1,3-dimethyluracil with Benzylphenylketone nih.gov

| Reactant | Nucleophile Source | Conditions | Product | Yield |

| 5-Bromo-1,3-dimethyluracil | Benzylphenylketone | Ethanolic NaOEt, rt, 1h | 5-(α-benzoyl)benzyl-1,3-dimethyluracil | 96% |

Cyclization Reactions Triggered by this compound as a Precursor

The iodine atom in this compound makes it an excellent precursor for various cyclization reactions, particularly those mediated by transition metals or involving radical intermediates. Iodine-promoted cyclization, or iodocyclization, is a powerful method for constructing heterocyclic compounds. mdpi.com

In this type of reaction, a tethered nucleophile within the same molecule attacks an activated unsaturated bond (alkene or alkyne), with the iodine acting as an electrophile that triggers the cyclization. While specific examples starting directly from this compound require further investigation in the provided literature, the principle can be illustrated by related systems. For example, the reactivity of the C5 position can be used to introduce a side chain which then participates in a cyclization. A related strategy involves the intramolecular reaction of a substituent at the C6 position with the C5 position, as seen in the cyclization of 6-alkylamino-5-bromo-1,3-dimethyluracils with sodium azide (B81097) to form 8-substituted 1,3-dimethylxanthines. clockss.org This highlights the utility of the uracil scaffold in constructing fused ring systems, a process for which 5-iodo derivatives are prime candidates due to their enhanced reactivity in bond-forming reactions (e.g., Palladium-catalyzed cross-coupling).

Redox Chemistry and Iodonium Salt Formation

The iodine atom in this compound can be oxidized from the -1 oxidation state (in C-I) to a +3 oxidation state, forming hypervalent iodine compounds, specifically diaryliodonium salts. nih.gov These salts are highly valuable synthetic reagents, acting as powerful electrophilic arylating agents.

The synthesis of uracil-iodonium salts can be achieved through several methods. One common approach involves the dehydrative condensation of a uracil derivative with a Koser-type reagent (ArI(OH)OTs) in a fluoroalcohol medium. nih.gov Another method uses an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) to react the iodo-uracil with an arene. nih.gov

The resulting (uracil)(aryl)iodonium salts can then be used to transfer the uracil moiety to a wide range of nucleophiles, including C-, N-, O-, and S-nucleophiles, often under metal-catalyzed conditions. nih.gov

Methods for Uracil-Iodonium Salt Synthesis nih.gov

| Uracil Substrate | Iodine(III) Reagent/Oxidant | Acid/Solvent | Product Type |

| 1,3-Dimethyluracil (B184088) | 4-ClC₆H₄I(OH)OTs | 2,2,2-Trifluoroethanol (TFE) | (1,3-Dimethyluracil-5-yl)(4-chlorophenyl)iodonium tosylate |

| This compound | m-CPBA / Arene | Trifluoromethanesulfonic acid (TfOH) | (1,3-Dimethyluracil-5-yl)(Aryl)iodonium triflate |

This reactivity underscores the role of this compound as a versatile building block, where its redox chemistry enables the formation of advanced intermediates for complex molecular construction.

Oxidative Transformations of the Iodine Moiety

The iodine atom in this compound can be oxidized from its monovalent state to higher oxidation states, typically +3 (iodine(III) or λ³-iodanes). This transformation is a key step in the synthesis of hypervalent iodine reagents. A common method to achieve this is through oxidation with peroxy acids or other strong oxidizing agents in the presence of a suitable ligand source, such as acetic acid.

One of the most well-established methods for the synthesis of (diacetoxyiodo)arenes involves the direct oxidation of iodoarenes. nih.gov While specific studies on this compound are not extensively detailed in the provided literature, the general mechanism is expected to apply. The reaction of an iodoarene with peracetic acid, often generated in situ, leads to the formation of the corresponding iodine(III) diacetate.

A more recent and efficient method utilizes sodium percarbonate as the oxidant in a mixture of acetic anhydride (B1165640) and acetic acid. nih.gov This approach offers a safer and often faster alternative to traditional methods. The proposed reaction for this compound would involve its treatment with sodium percarbonate in an acetic acid/acetic anhydride medium to yield 5-(diacetoxyiodo)-1,3-dimethyluracil.

The mechanism for this oxidative diacetoxylation involves the electrophilic attack of the oxidant on the iodine atom of the uracil derivative. The resulting intermediate then undergoes ligand exchange with acetate (B1210297) ions present in the reaction mixture to form the stable (diacetoxyiodo) derivative.

| Oxidant | Reagents/Solvents | Typical Conditions | Product |

|---|---|---|---|

| Peracetic Acid | Glacial Acetic Acid | 40°C, 12-16 hours | ArI(OAc)₂ |

| Sodium Percarbonate | Acetic Anhydride, Acetic Acid, Dichloromethane | 40°C, 5 hours | ArI(OAc)₂ |

Formation of Aromatic Polyvalent Iodine Compounds from this compound

The (diacetoxyiodo) derivative of 1,3-dimethyluracil, once formed, serves as a versatile precursor for the synthesis of a variety of other polyvalent iodine compounds. nih.gov The acetate ligands are good leaving groups and can be readily displaced by other nucleophiles, allowing for the introduction of different ligands onto the iodine(III) center.

For instance, the reaction of a (diacetoxyiodo)arene with other carboxylic acids can lead to the formation of mixed acyloxy derivatives. nih.gov Similarly, treatment with sources of other anions can yield different types of λ³-iodanes. These transformations significantly expand the synthetic utility of the original this compound.

The general structure of these iodine(III) compounds features a T-shaped geometry, with the more electronegative ligands occupying the apical positions and the aromatic ring and a lone pair of electrons in the equatorial positions. This arrangement is characteristic of hypervalent iodine compounds and is responsible for their unique reactivity.

| Precursor | Reagent | Potential Product | Product Type |

|---|---|---|---|

| 5-(Diacetoxyiodo)-1,3-dimethyluracil | Trifluoroacetic Acid | 5-[Bis(trifluoroacetoxy)iodo]-1,3-dimethyluracil | λ³-Iodane |

| 5-(Diacetoxyiodo)-1,3-dimethyluracil | p-Toluenesulfonic acid | 5-[Hydroxy(tosyloxy)iodo]-1,3-dimethyluracil | λ³-Iodane (Koser's Reagent analogue) |

| 5-(Diacetoxyiodo)-1,3-dimethyluracil | Trimethylsilyl azide | 5-(Diazidoiodo)-1,3-dimethyluracil | λ³-Iodane |

Inability to Procure Specific Experimental Data for this compound

Despite a comprehensive search of scientific databases and chemical supplier information, the specific experimental spectroscopic data required to construct the detailed article on "this compound" could not be located. The user's request for a thorough and data-rich article, structured with specific spectroscopic findings including data tables, cannot be fulfilled without access to the following essential information:

Proton (¹H) NMR Spectral Data: Chemical shifts (δ), multiplicities, and coupling constants (J).

Carbon-13 (¹³C) NMR Spectral Data: Chemical shifts (δ).

Infrared (IR) Spectroscopy Data: Characteristic absorption band frequencies (cm⁻¹).

Mass Spectrometry (MS) Data: Molecular ion peak (m/z) and fragmentation patterns.

UV-Vis Spectroscopy Data: Maximum absorption wavelengths (λmax) in solution and thin films.

While many sources indicate the existence and commercial availability of this compound, and imply that such characterization data exists, the actual numerical data is not publicly available in the accessed resources. Scientific literature found during the search process pertained to related but structurally distinct compounds, such as 5-iodouracil (B140508) (lacking the methyl groups) or other uracil derivatives. The spectroscopic data for these related compounds cannot be used as a substitute, as the structural differences, particularly the presence and position of the methyl and iodo groups, would lead to significantly different spectral values.

Generating an article without this core data would result in a generic and speculative discussion of the spectroscopic techniques rather than the specific, data-driven analysis requested in the prompt. To maintain scientific accuracy and adhere to the user's strict instructions for inclusion of detailed research findings and data tables, the article cannot be written at this time.

Structural Elucidation and Spectroscopic Characterization of 5 Iodo 1,3 Dimethyluracil and Its Derivatives

X-ray Crystallography and Solid-State Structural Analysis of 5-Iodo-1,3-dimethyluracil

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physicochemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating such structures, providing precise information on bond lengths, bond angles, and intermolecular interactions. This section focuses on the structural characterization of this compound and its derivatives in the solid state.

Single Crystal X-ray Diffraction Studies of this compound and its Cocrystals

The study of cocrystals, which are multi-component crystals formed between a target molecule and a coformer, is a significant area of crystal engineering. The formation of cocrystals can modify the physicochemical properties of a compound. In the context of halogenated uracil (B121893) derivatives, cocrystallization studies have been conducted to explore the influence of intermolecular interactions, particularly halogen and hydrogen bonding, on the resulting crystal structures. For instance, studies on cocrystals of 5-fluorouracil (B62378) have demonstrated the formation of novel solid phases with different stoichiometries and interaction motifs. However, specific single-crystal X-ray diffraction studies on cocrystals of this compound are not extensively reported in publicly accessible literature.

General crystallographic parameters for a related compound, 5-iodouracil (B140508), are presented in the table below to provide context for the types of crystal structures observed in this class of compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 5-Iodouracil | Monoclinic | P2₁/c | 4.672 | 16.541 | 8.324 | 90 | 98.48 | 90 |

Note: The data in this table is for 5-iodouracil and is intended for illustrative purposes, as specific data for this compound was not available in the searched sources.

Crystal Packing and Intermolecular Interactions in Solid State

Halogen Bonding: A key interaction involving this compound is expected to be halogen bonding. This is a directional, non-covalent interaction between a halogen atom (in this case, iodine) acting as a Lewis acid and a Lewis base. The iodine atom in the C5 position of the uracil ring is a potent halogen bond donor. It can interact with various halogen bond acceptors, such as the carbonyl oxygen atoms of neighboring molecules. The strength and directionality of these C—I···O interactions are significant factors in the assembly of the crystal structure.

Hydrogen Bonding: Although the N1 and N3 positions of the uracil ring in this compound are methylated, eliminating the possibility of traditional N—H···O hydrogen bonds commonly observed in uracil and its other derivatives, other weaker C—H···O hydrogen bonds may still contribute to the crystal packing. The methyl protons and the C6-H proton can act as weak hydrogen bond donors, interacting with the carbonyl oxygen atoms of adjacent molecules.

π-π Stacking: The planar aromatic nature of the pyrimidine (B1678525) ring can lead to π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, contribute to the stabilization of the crystal lattice.

The interplay of these intermolecular forces—halogen bonding, weak hydrogen bonding, and π-π stacking—collectively determines the crystal packing of this compound, influencing its solid-state properties such as melting point, solubility, and stability.

Intermolecular Interactions and Supramolecular Chemistry of 5 Iodo 1,3 Dimethyluracil

Halogen Bonding in 5-Halo-1,3-dimethyluracil Systems

Halogen bonds (XBs) are primarily characterized by their geometry and the distance between the halogen atom and the electron donor. A key feature is the distance between the interacting atoms, which is typically shorter than the sum of their van der Waals (vdW) radii. acs.org The interaction is also highly directional, with the angle of the C-X···A bond (where X is the halogen and A is the acceptor) approaching linearity, typically close to 180°. acs.org

In the crystal structures of N,N-dimethyl-5-iodouracil, halogen bonds play a crucial role alongside other weak interactions in defining the crystal lattice. mdpi.com The iodine atom, being highly polarizable, develops a positive electrostatic potential (σ-hole) opposite the C-I covalent bond, allowing it to act as an effective halogen bond donor. The carbonyl oxygen atoms of neighboring molecules typically serve as the halogen bond acceptors.

Table 1: General Geometric Features of Halogen Bonds

| Feature | Description | Typical Value |

|---|---|---|

| Distance (X···A) | The distance between the halogen donor (X) and the acceptor atom (A). | Shorter than the sum of van der Waals radii. |

| Angle (C-X···A) | The angle formed by the covalent bond to the halogen and the halogen bond. | Close to 180° (linear). |

In N,N-dimethylated 5-halouracils, halogen bonds are a primary force in guiding the self-assembly of molecules into well-defined supramolecular structures. mdpi.com The directionality of the C-I···O halogen bond, in conjunction with other weak interactions, dictates the packing motif of the crystal. For 5-iodouracil (B140508) derivatives, it has been observed that halogen and hydrogen bonds can play an equally important role in controlling the resulting crystal structures. researchgate.netacs.org The interplay between these interactions leads to the formation of specific, stable three-dimensional frameworks. The prevention of strong N-H···O hydrogen bonding by N-methylation elevates the importance of halogen bonding from a secondary to a primary structure-directing force. mdpi.com

The strength and efficacy of halogen bonding are heavily dependent on the identity of the halogen atom. The polarizability of the halogen is a key factor, leading to a predictable trend in the strength of the interaction. mdpi.comuniroma1.it The ability to form a significant σ-hole and thus a strong halogen bond decreases in the order I > Br > Cl >> F. mdpi.comuniroma1.itacs.org

Iodine (I): As the largest and most polarizable of the common halogens, iodine forms the strongest halogen bonds. This results in shorter contact distances relative to the vdW radii and a higher degree of linearity. acs.org

Bromine (Br): Bromine is also a potent halogen bond donor, and in N,N-dimethyl-5-bromouracil, these bonds are significant in determining the crystal structure. mdpi.com

Chlorine (Cl): Chlorine forms weaker halogen bonds compared to iodine and bromine, exhibiting less linearity. acs.org

Fluorine (F): Fluorine is the most electronegative and least polarizable halogen, and it generally does not form halogen bonds as a donor due to its inability to generate a positive σ-hole.

This trend directly impacts the crystal packing and stability of the corresponding 5-halo-1,3-dimethyluracil derivatives. The strong halogen bonds in 5-iodo-1,3-dimethyluracil are expected to exert a more dominant influence on its crystal structure compared to the weaker interactions in its chloro and bromo counterparts.

Table 2: Comparison of Halogen Bonding Ability in 5-Halouracil Derivatives

| Halogen Derivative | Halogen | Polarizability | Halogen Bond Strength |

|---|---|---|---|

| 5-Fluoro -1,3-dimethyluracil | F | Low | Negligible |

| 5-Chloro -1,3-dimethyluracil | Cl | Moderate | Weak |

| 5-Bromo -1,3-dimethyluracil | Br | High | Moderate-Strong |

Non-Covalent Interactions

With the primary N-H hydrogen bond donor sites blocked by methyl groups, weaker C-H···O hydrogen bonds become structurally significant. In N,N-dimethyl-5-bromo- and N,N-dimethyl-5-iodouracil, these unconventional hydrogen bonds play an equally important role with halogen bonds in organizing the crystal structure. mdpi.com The hydrogen atoms of the methyl groups (C-H) and the vinyl C6-H can act as donors, while the carbonyl oxygen atoms serve as acceptors. These interactions, although individually weak, collectively contribute to the cohesion and stability of the crystal lattice, working in concert with the more directional halogen bonds.

Dipole-induced dipole interactions are a type of van der Waals force that occurs between a polar molecule and a nonpolar (or less polar) molecule. savemyexams.com The permanent dipole of the polar molecule can distort the electron cloud of the neighboring molecule, inducing a temporary, or transient, dipole. savemyexams.comyoutube.com

Hirshfeld Surface Analysis for Interaction Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping various properties onto this surface, a detailed picture of intermolecular contacts can be generated.

A key output of this analysis is the two-dimensional fingerprint plot, which summarizes all intermolecular contacts and breaks them down into the percentage contribution of each specific atom-atom interaction to the total Hirshfeld surface area. For iodo-substituted organic molecules, typical interactions quantified include H···H, C···H/H···C, O···H/H···O, and I···H/H···I contacts, as well as potential halogen-halogen (I···I) or halogen-heteroatom (I···O, I···N) interactions.

For instance, a Hirshfeld analysis of a comparable compound, N-(5-iodo-4-phenylthiazol-2-yl)acetamide, reveals the most significant contributions to crystal packing are from H···C/C···H (26.2%), H···H (20.9%), and H···I/I···H (19.4%) interactions nih.gov. While a specific quantitative breakdown for this compound is not available in the cited literature, a similar distribution of weak, non-conventional hydrogen bonds and halogen-related contacts would be expected to govern its crystal packing. The analysis for 6-iodouracil also supports the role of halogen bonding in determining the crystal packing, acting in concert with conventional hydrogen bonds researchgate.net. This quantitative approach allows for a nuanced understanding of how different forces collectively stabilize the supramolecular structure.

Computational Studies of Intermolecular Interactions

To complement experimental data and provide deeper energetic insights, computational chemistry offers a suite of methods for studying intermolecular forces. For this compound, quantum chemical calculations and Density Functional Theory (DFT) modeling are instrumental in elucidating the nature and strength of the various non-covalent interactions, particularly the competition between halogen bonds and weak hydrogen bonds.

High-level quantum chemical calculations are essential for accurately determining the interaction energies between molecules. Methods like Spin-Component Scaled Møller–Plesset perturbation theory (SCS-MP2), particularly its density-fitted (DF) and local (LMP2) variants, provide a reliable and computationally efficient way to assess the strength of non-covalent interactions.

A pivotal study on 5-halo-1,3-dimethyluracils employed SCS-LMP2 level of theory to investigate the intermolecular forces at play. In the crystal structure of this compound, halogen bonds were identified as playing a significant role in directing the resulting crystal structure, alongside non-conventional C-H···O hydrogen bonds. The N-methylation at the 1 and 3 positions of the uracil (B121893) ring precludes the formation of strong, conventional N-H···O hydrogen bonds, thereby elevating the importance of weaker interactions.

The calculations quantify the energetic contributions of these distinct interactions, revealing the delicate balance that dictates the supramolecular assembly. The study contrasted the interaction patterns with derivatives containing other halogens, highlighting the unique role of the highly polarizable iodine atom in forming significant halogen bonds.

Table 1: Key Intermolecular Interactions in this compound Studied via Quantum Chemical Calculations

| Interaction Type | Interacting Atoms | Role in Crystal Packing |

|---|---|---|

| Halogen Bond | C-I···O | A primary directional force influencing the supramolecular structure. |

This table is a representation of the types of interactions analyzed computationally; specific energy values are detailed in the source research.

Density Functional Theory (DFT) is a widely used computational method to model molecular structures and intermolecular forces. DFT calculations can provide valuable information on the geometry of molecular dimers and periodic crystal structures, as well as the electronic properties that govern non-covalent interactions.

For halogenated compounds like this compound, DFT modeling is particularly useful for characterizing the nature of the halogen bond. These calculations can map the electrostatic potential on the molecular surface, visualizing the electropositive region on the iodine atom (the σ-hole) that interacts with electronegative atoms like oxygen.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(5-iodo-4-phenylthiazol-2-yl)acetamide |

Computational and Theoretical Studies on 5 Iodo 1,3 Dimethyluracil

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method in quantum chemistry for studying the electronic structure of many-body systems. It is widely applied to molecules like 5-Iodo-1,3-dimethyluracil due to its favorable balance between accuracy and computational cost.

Reaction Mechanism Elucidation via DFT Modeling

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For halogenated pyrimidines such as this compound, DFT can be employed to study various reactions, including nucleophilic substitutions and cycloadditions. For instance, in studying the arylation of halogenated pyrimidines via Suzuki coupling, DFT calculations can help analyze reactivity descriptors and understand the electronic and structural relationships that govern the reaction's success. researchgate.net

Theoretical investigations into the reaction of uracil (B121893) derivatives with halogens, such as the bromination of cytosine and its derivatives, have been performed using DFT. nih.gov These studies calculate the Gibbs energies of activation in different solvents, revealing that solvent polarity significantly influences the reaction barriers. nih.govacs.org Similar computational approaches could be applied to this compound to predict its reactivity in various chemical transformations.

Table 1: Illustrative Gibbs Energies of Activation (ΔG‡) for a Hypothetical Reaction of a Uracil Derivative in Various Solvents, Calculated via DFT.

| Solvent | Dielectric Constant (ε) | ΔG‡ (kcal/mol) |

| Chloroform | 4.8 | 25.8 |

| n-Octanol | 10.3 | 24.5 |

| DMSO | 46.7 | 23.1 |

| Water | 78.4 | 22.5 |

Note: This table is illustrative and based on trends observed for other uracil derivatives nih.govacs.org; specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Properties and Conformational Analysis

DFT is a reliable method for predicting various spectroscopic properties. For this compound, DFT calculations can provide theoretical vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netnih.gov By comparing theoretical spectra with experimental data, a detailed assignment of spectral features to specific molecular motions or electronic transitions can be achieved. nih.gov

Conformational analysis, which is crucial for understanding the molecule's three-dimensional structure and flexibility, can also be performed using DFT. By calculating the relative energies of different conformers, the most stable geometries of this compound can be identified. mdpi.com For substituted uracil derivatives, DFT has been used to determine the preferred conformations and the influence of substituents on the molecular geometry. jocpr.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of a Uracil Derivative using DFT (B3LYP/6-311++G(d,p)).

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O (Position 2) | Stretching | 1750 |

| C=O (Position 4) | Stretching | 1715 |

| C=C | Stretching | 1650 |

| N-CH₃ | Stretching | 2950 |

| C-I | Stretching | 550 |

Note: These are representative values. The exact frequencies for this compound would be obtained from specific DFT calculations.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods like ab initio and semi-empirical calculations offer different levels of theory and computational expense, providing a broader toolkit for molecular modeling.

Energetic and Structural Characterization of Ground and Transition States

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate energetic and structural information for molecules like this compound. quora.com Methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to calculate the energies of ground states, transition states, and intermediates of reactions. nih.gov This allows for a precise determination of reaction barriers and thermodynamics. For nucleobases, ab initio calculations have been used to determine electron affinities and optimize geometries of both neutral and anionic species. aip.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. acs.orgscribd.com While less accurate, they are suitable for large systems and for preliminary conformational searches or high-throughput screening of molecular properties. acs.org

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical behavior. Ab initio and DFT methods are used to calculate various electronic properties and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer and reactivity in chemical reactions. nih.govnih.gov The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Other reactivity descriptors that can be calculated include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, and various population analyses that provide atomic charges. nih.gov For halogenated pyrimidines, theoretical investigations have detailed the effects of the halogen atom on the electronic structure and the screening of core electron holes. nih.govacs.org

Table 3: Illustrative Electronic Properties of a Uracil Derivative Calculated at the B3LYP/6-31+G(d,p) Level of Theory.

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are for illustrative purposes and are based on general findings for similar molecules nih.govacs.org. Specific calculations are needed for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational dynamics of this compound in different environments, such as in solution or interacting with biological macromolecules.

For halogenated nucleobases, MD simulations have been used to assess the stability and structural impact of their incorporation into DNA or RNA fragments. nih.gov These simulations can reveal how the halogen atom influences local structure, flexibility, and interactions with surrounding molecules. Furthermore, MD simulations can be employed to study the formation and dynamics of halogen bonds, which are important noncovalent interactions involving halogen atoms. researchgate.netarxiv.org Such studies could elucidate the role of the iodine atom in this compound in molecular recognition processes.

Investigation of Dynamic Behavior and Conformational Landscapes

The dynamic behavior and conformational landscape of a molecule dictate its physical, chemical, and biological properties. For this compound, theoretical studies allow for the exploration of its flexibility and the various shapes it can adopt.

Computational techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine the stable conformations of uracil derivatives. These methods are used to optimize the molecular geometry and identify the minimum energy structures on the potential energy surface. For related 5-halogenated uracils, computational analyses have been performed to understand their structural characteristics. A comparative analysis on 5-halogenated uracils considered the impact of hydration on their molecular structure and spectroscopy, utilizing both B3LYP and MP2 quantum chemical methods. researchgate.net

The conformational analysis of flexible molecules can be complex due to the number of rotatable bonds. While specific studies on the complete conformational landscape of this compound are not extensively detailed in the available literature, the general approaches involve mapping the potential energy surface by systematically changing key dihedral angles and calculating the corresponding energies. This process helps in identifying the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations can further provide a picture of the molecule's dynamic behavior over time, showing how it transitions between different conformations.

| Computational Method | Application in Conformational Analysis |

| Density Functional Theory (DFT) | Optimization of molecular geometries to find stable conformers. |

| Møller-Plesset (MP2) Theory | High-accuracy energy calculations for refining conformational energies. |

| Molecular Dynamics (MD) | Simulation of the molecule's movement over time to explore its dynamic behavior and conformational transitions. |

Solvent Effects on Molecular Properties and Interactions

The surrounding solvent can significantly influence the properties and behavior of a molecule. Computational studies on the solvent effects on this compound help in understanding its behavior in different chemical environments. These studies typically employ either explicit or implicit solvent models.

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. This approach allows for a detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. For instance, in the study of 5-halogenated uracils, a variable number of explicit water molecules (from 1 to 10) were used to simulate the first hydration shell and analyze the resulting cluster structures. researchgate.net This method provides a microscopic view of how the solvent organizes around the molecule.

The polarity of the solvent can affect the relative stability of different conformers and can influence reaction pathways. For example, polar solvents might stabilize conformations with larger dipole moments. Theoretical investigations on various organic reactions have shown that increasing solvent polarity can alter activation energies and, in some cases, even change the reaction mechanism. While specific data for this compound is limited, the general principles of solvent effects on reaction kinetics and molecular stability are well-established through computational studies on related systems.

| Solvent Model | Description | Insights Gained |

| Explicit Solvent Model | Individual solvent molecules are explicitly included in the simulation. | Detailed analysis of specific solute-solvent interactions (e.g., hydrogen bonds). |

| Implicit Solvent Model | The solvent is treated as a continuous medium with a defined dielectric constant. | Evaluation of the bulk solvent's effect on molecular conformation and energetics. |

In a broader context, molecular docking calculations have been performed on derivatives of uracil to understand their interactions with biological targets. sciengpub.ir Such studies, which are inherently performed in a simulated physiological environment, underscore the importance of considering solvent effects when predicting molecular interactions.

Future Directions and Emerging Research Avenues for 5 Iodo 1,3 Dimethyluracil

Exploration of Novel Synthetic Routes and Catalytic Systems

While established methods for the synthesis of 5-iodo-1,3-dimethyluracil exist, future research will likely focus on the development of more efficient, selective, and sustainable synthetic routes. A key area of exploration will be the application of modern catalytic systems to streamline its production and derivatization.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions . These methods have proven effective for the synthesis of 5-substituted-1,3-dimethyluracils and could be adapted for the direct and efficient introduction of the iodo group or for the subsequent functionalization of the this compound core. Another area of interest is the development of novel halogenation catalysts that can operate under milder conditions and with higher regioselectivity, minimizing the formation of byproducts.

Furthermore, the exploration of flow chemistry in the synthesis of this compound could offer significant advantages in terms of scalability, safety, and process control. The ability to precisely control reaction parameters in a continuous flow reactor could lead to higher yields and purity, making this compound more accessible for a broader range of research and development activities.

A comparative look at potential catalytic approaches is presented in the table below:

| Catalytic Approach | Potential Advantages | Research Focus |

| Palladium-Catalyzed Cross-Coupling | High efficiency, functional group tolerance | Development of novel ligands and reaction conditions for direct iodination and derivatization. |

| Novel Halogenation Catalysts | Milder reaction conditions, higher regioselectivity | Design of catalysts that can selectively iodinate the 5-position of the uracil (B121893) ring. |

| Flow Chemistry | Scalability, safety, process control | Optimization of reaction parameters for continuous production with high yield and purity. |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing novel transformations. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

One area of significant interest is the study of photochemical reactions . It has been suggested that the photolysis of related di-iodinated uracil derivatives proceeds through a This compound radical intermediate. nih.gov Further investigation into the generation, stability, and reactivity of this radical species could unlock new synthetic pathways and applications in areas such as photodynamic therapy or materials science. Advanced spectroscopic techniques, such as transient absorption spectroscopy, will be instrumental in these studies.

Moreover, a deeper understanding of the mechanisms of halogen bonding involving the iodine atom of this compound could lead to the rational design of supramolecular assemblies and functional materials. Investigating the strength and directionality of these non-covalent interactions will be key to harnessing their potential in crystal engineering and molecular recognition.

Advanced Computational Modeling for Predictive Research

Computational chemistry is poised to play an increasingly important role in guiding the future research of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govsci-hub.seacs.orgnih.gov

Future computational studies could focus on:

Predicting reaction outcomes: By modeling reaction pathways and transition states, DFT can help in the rational design of new synthetic routes and in understanding the selectivity of different reagents.

Simulating spectroscopic data: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives and in the interpretation of experimental results.

Designing novel materials: Computational screening of this compound derivatives for specific electronic or optical properties could accelerate the discovery of new functional materials.

The synergy between computational predictions and experimental validation will be crucial for the efficient exploration of the chemical space around this compound.

Integration with High-Throughput Screening for Material Discovery

High-throughput screening (HTS) , a technique widely used in drug discovery, is emerging as a powerful tool for the rapid discovery of new materials with desired properties. ufl.eduufl.edu The integration of HTS with the synthesis of this compound derivatives could significantly accelerate the identification of novel materials for a variety of applications.

Libraries of this compound derivatives with diverse functional groups at the 5-position could be synthesized and screened for properties such as:

Luminescence: Identifying new phosphorescent or fluorescent materials for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Nonlinear optical properties: Discovering materials with potential applications in telecommunications and optical data storage.

Liquid crystalline behavior: Screening for derivatives that exhibit mesophases for use in display technologies.

The development of automated synthesis and screening platforms will be essential to fully realize the potential of this approach.

| HTS Application Area | Desired Property | Potential Impact |

| Organic Electronics | Luminescence, charge transport | Development of new materials for OLEDs and organic photovoltaics. |

| Photonics | Nonlinear optical properties | Creation of novel components for optical computing and communication. |

| Display Technology | Liquid crystalline behavior | Discovery of new liquid crystals for advanced display applications. |

Investigation of Radiochemistry Applications

The presence of an iodine atom in this compound makes it an intriguing candidate for applications in radiochemistry. The introduction of a radioactive isotope of iodine, such as Iodine-125 or Iodine-131 , could transform the molecule into a radiotracer for diagnostic imaging or a therapeutic agent for targeted radiotherapy. nih.govmdpi.comnih.govnih.govwisc.eduauntminnie.com

Future research in this area could involve:

Development of radiolabeling methods: Establishing efficient and reproducible methods for the incorporation of iodine radioisotopes into the this compound scaffold. This may involve isotopic exchange reactions or the synthesis of precursors suitable for radioiodination.

Preclinical evaluation of radiolabeled derivatives: Assessing the in vitro and in vivo stability, biodistribution, and targeting efficacy of radiolabeled this compound derivatives in relevant disease models.

Exploration of theranostic applications: Designing derivatives that can be used for both diagnostic imaging (e.g., with Iodine-124 for PET) and therapy (e.g., with Iodine-131), embodying a "see what you treat" approach.

The potential to develop novel radiopharmaceuticals based on the this compound core represents a significant and largely untapped area of research.

Green Chemistry Approaches in this compound Synthesis

Adherence to the principles of green chemistry is becoming increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic methods.

Key areas for the application of green chemistry principles include:

Use of safer solvents: Replacing traditional hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Energy efficiency: Employing microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption.

Catalysis: Utilizing catalytic rather than stoichiometric reagents to improve efficiency and reduce waste.

A notable example in a related system is the highly efficient, one-pot green synthesis of aryl/alkyl/heteroaryl-substituted bis(6-amino-1,3-dimethyluracil-5-yl)methanes in water at room temperature, which avoids the need for catalysts, dehydrating agents, or external heating. mdpi.com Adapting such principles to the synthesis of this compound and its derivatives will be a key objective for future synthetic chemists.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodo-1,3-dimethyluracil, and how do reaction conditions influence yield?

- The synthesis of halogenated uracil derivatives typically involves iodination of a pre-functionalized uracil core. For example, 5-hydroxy-1,3-dimethyluracil can react with iodine under acidic conditions, as seen in the sulfonation-mediated iodination method using concentrated H₂SO₄ followed by extraction with chloroform and purification via column chromatography . Reaction time (e.g., 2 hours at room temperature) and acid concentration are critical for minimizing side products. Yield optimization often requires recrystallization from methanol to achieve >95% purity .

Q. How is this compound characterized, and what analytical techniques are prioritized?

- Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., ¹H-NMR for methyl groups and ¹³C-NMR for iodinated C5 position) .

- Mass spectrometry : For molecular weight validation (expected m/z ≈ 280.09 for [M+H]⁺) .

- Thermogravimetric analysis (TGA) : To study sublimation enthalpy (ΔsubH), with values comparable to 5-iodouracil (data available via NIST subscription) .

Q. What thermodynamic properties are critical for handling this compound in experimental settings?

- The compound’s enthalpy of sublimation (ΔsubH) and combustion (ΔcHₘ°) are vital for storage and reaction design. While direct data for this compound is limited, analogs like 6-amino-1,3-dimethyluracil show ΔcHₘ° ≈ −3,200 kJ/mol, suggesting similar stability . Sublimation data from NIST for 5-iodouracil (ΔsubH ≈ 110 kJ/mol) can guide purification protocols .

Advanced Research Questions

Q. How does the presence of iodine at the C5 position influence reactivity in cross-coupling or C–C bond formation reactions?

- The iodine atom acts as a directing group, enabling regioselective functionalization. For instance, this compound undergoes C–C bond formation with benzylphenylketone as a carbanion source, yielding 5-(α-benzoyl)benzyl derivatives in >95% yield under mild conditions (1 hour, room temperature) . The electron-withdrawing nature of iodine enhances electrophilic substitution at the C6 position, a key consideration in designing catalytic systems .

Q. What are the challenges in achieving diastereoselective transformations with this compound, and how can NMR resolve stereochemical outcomes?

- Reactions involving chiral intermediates (e.g., cyclopropane derivatives) may produce multiple diastereomers. For example, dibenzylketone reactions with 5-bromo-1,3-dimethyluracil yield trans-cis-cis configurations, confirmed via ¹H-NMR coupling constants and NOE experiments . Advanced 2D NMR (e.g., COSY, HSQC) is essential for distinguishing diastereomers in such cases .

Q. How do impurities in commercial this compound samples impact experimental reproducibility, and what purification strategies are recommended?

- Impurities (e.g., residual solvents or dehalogenated byproducts) can skew reaction kinetics or catalytic efficiency. High-purity grades (>98%) reduce interference, as demonstrated in studies comparing 6-amino-1,3-dimethyluracil variants . Recrystallization (methanol/chloroform) and preparative HPLC are effective for purification, with purity validated via HPLC-UV (λ = 254 nm) .

Q. What contradictions exist in reported synthetic methodologies, and how can they be reconciled?

- Discrepancies in reaction yields (e.g., 70% vs. 96% for similar conditions) may arise from iodine source purity or solvent drying protocols. For example, anhydrous H₂SO₄ vs. technical grade can alter protonation efficiency during iodination . Systematic studies varying iodine equivalents (1.0–1.2 eq.) and acid strength are recommended to resolve such inconsistencies .

Methodological Considerations

Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature?

- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours, followed by LC-MS to quantify degradation products (e.g., deiodinated uracil).

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. What computational tools complement experimental studies on this compound’s electronic structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products